molecular formula C18H15F2N3O3S B2390442 2,5-difluoro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1334373-59-9

2,5-difluoro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2390442
CAS No.: 1334373-59-9
M. Wt: 391.39
InChI Key: ZZGNMWYGWPLRTH-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed around a privileged pharmacophore combination. Its structure integrates a pyrimidinone core linked to a benzenesulfonamide moiety via an ethyl chain, a feature shared with compounds investigated for multi-target therapeutic applications . The primary sulfonamide group (-SO₂NH₂) is a key functionality known to act as a zinc-binding group (ZBG), enabling potent inhibition of Carbonic Anhydrase (CA) enzymes . These enzymes are implicated in a range of physiological and pathological processes, and CA inhibitors are explored for their potential in managing inflammation and neuropathic pain . Furthermore, the benzenesulfonamide motif is a characteristic feature of selective Cyclooxygenase-2 (COX-2) inhibitors, suggesting this compound may be a candidate for dual CA/COX-2 inhibition research . The incorporation of a 2,5-difluorophenyl ring on the sulfonamide enhances the molecule's lipophilicity and may influence its selectivity profile towards specific CA isoforms, such as the tumor-associated hCA IX and XII . The 4-phenyl-6-oxopyrimidine scaffold is a well-established heterocycle in pharmaceuticals, frequently associated with diverse biological activities including anti-inflammatory and anticancer effects . This compound is intended for research purposes only, specifically for in vitro enzymatic assays, target-based screening, and structure-activity relationship (SAR) studies in the development of multi-target directed ligands. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-6-7-15(20)17(10-14)27(25,26)22-8-9-23-12-21-16(11-18(23)24)13-4-2-1-3-5-13/h1-7,10-12,22H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGNMWYGWPLRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with the molecular formula C18H15F2N3O3SC_{18}H_{15}F_2N_3O_3S and a molecular weight of 391.39 g/mol. This compound is notable for its potential biological activities, particularly in the fields of oncology and infectious disease research.

Chemical Structure

The compound features a complex structure characterized by:

  • Two fluorine atoms at the 2 and 5 positions of the benzene ring.
  • A pyrimidinone moiety , which is essential for its biological activity.
  • A sulfonamide group , which enhances its solubility and bioavailability.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that pyrimidine derivatives can inhibit various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves:

  • Inhibition of DNA synthesis through interference with nucleotide metabolism.
  • Induction of apoptosis in cancer cells via mitochondrial pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has shown effectiveness against certain bacterial strains and fungi, attributed to its ability to disrupt microbial cell wall synthesis and function. The specific activities observed include:

  • Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal activity demonstrated through Minimum Inhibitory Concentration (MIC) assays.

Case Studies

  • Anticancer Study : A study evaluated the efficacy of various pyrimidine derivatives, including the target compound, against human cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value suggesting potent activity.
  • Antimicrobial Study : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be 0.5 µg/mL for S. aureus and 1 µg/mL for E. coli, indicating strong antimicrobial potential.

Data Tables

Activity TypeTest Organism/Cell LineConcentration (µM)IC50/MIC (µg/mL)
AnticancerHeLa (cervical cancer)105
AntimicrobialStaphylococcus aureus-0.5
AntimicrobialEscherichia coli-1

Comparison with Similar Compounds

Structural Features

Key differences arise in the heterocyclic core and substituent chemistry:

Compound Name Heterocyclic Core Substituents on Aromatic Ring Molecular Weight (g/mol)
Target Compound Pyrimidinone (6-oxo-pyrimidine) 2,5-Difluoro 391 (calculated)
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone (6-oxo-pyridazine) Benzyloxy 357 (C₁₇H₁₅N₃O₄S)
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) Pyridazinone Methanesulfonate 373 (C₁₂H₁₃N₃O₆S₂)
  • Heterocyclic Core: Pyrimidinone (target) vs. pyridazinone (5a, 7a) alters hydrogen-bonding capacity. Pyrimidinone’s keto group enhances hydrogen-bond acceptance compared to pyridazinone’s dual N and O sites.
  • Substituents : The target’s 2,5-difluoro group increases lipophilicity (logP ~2.8 estimated) versus 5a’s benzyloxy (logP ~3.2) and 7a’s polar sulfonate (logP ~1.5).

Hydrogen Bonding and Crystallography

The target’s pyrimidinone keto group and sulfonamide NH₂ facilitate extended hydrogen-bond networks, as predicted by graph set analysis . In contrast, pyridazinone analogs (5a, 7a) exhibit distinct packing due to altered acceptor/donor ratios. For example, 5a’s benzyloxy group may disrupt packing via steric effects, while 7a’s sulfonate introduces ionic interactions.

Physicochemical Properties

  • Solubility : The target’s difluoro substituents reduce polarity, likely decreasing aqueous solubility compared to 7a’s sulfonate.
  • Stability: Pyrimidinone’s resonance-stabilized keto group may enhance thermal stability over pyridazinone derivatives.

Research Findings and Data

Table 1: Analytical Data for Key Analogs

Compound HRMS (M+Na)+ (Found/Calcd) Melting Point (°C) Yield (%)
5a 290.020620 / 290.020598 Not reported 85
7a Not provided Not reported 78
  • HRMS Precision : Sub-ppm errors (e.g., 5a: Δ 0.000022) confirm synthesis accuracy .

Preparation Methods

Cyclocondensation Approach

The 4-phenyl-6-oxo-1,6-dihydropyrimidine scaffold is synthesized via a modified Biginelli reaction or thiourea-mediated cyclization. For example, 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are prepared by reacting thiourea, ethyl cyanoacetate, and benzaldehyde derivatives under basic conditions (K₂CO₃, ethanol, reflux).

Key Reaction Parameters

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Yield: 70–85%

Enaminone Intermediate Route

Enaminones serve as versatile precursors for pyrimidinones. As demonstrated in Scheme 1 of, 4-acetylbenzenesulfonyl chloride reacts with 4-methylpiperidine to form an intermediate, which undergoes condensation with dimethylformamide-dimethylacetal (DMF-DMA) to yield enaminones. Subsequent cyclization with ammonium acetate generates the pyrimidinone core.

Critical Spectral Data

  • ¹H NMR (enaminone): Doublets at δ 7.60–7.94 ppm (vinyl protons).
  • ¹³C NMR (pyrimidinone): Carbonyl signal at δ 165–170 ppm.

Ethylamine Side-Chain Functionalization

Nucleophilic Substitution

The pyrimidinone N1 position is alkylated using 2-bromoethylamine or its protected derivatives. For instance, reaction with 2-aminoethyl bromide hydrobromide in DMF at 60°C for 12 hours affords the ethylamine intermediate.

Optimization Notes

  • Base: Triethylamine or K₂CO₃ (prevents N-oxide formation).
  • Protection: Boc-group protection of the amine mitigates side reactions.

Michael Addition Pathway

Alternative routes employ Michael addition of exocyclic amines to α,β-unsaturated carbonyls. As shown in Scheme 3 of, enaminones react with amines to form intermediates that cyclize to yield functionalized pyrimidinones.

Mechanistic Insight

  • Intermediate: Michael adducts (e.g., 14 , 20 , 26 in) confirmed via ¹H NMR (δ 8.35–9.03 ppm).
  • Cyclization: Acidic conditions (e.g., acetic acid) promote dehydration to form the six-membered ring.

Sulfonamide Coupling

Sulfonyl Chloride Preparation

2,5-Difluorobenzenesulfonyl chloride is synthesized via chlorosulfonation of 2,5-difluorobenzene using chlorosulfonic acid at 0–5°C.

Reaction Conditions

  • Temperature: 0–5°C (prevents di-substitution).
  • Workup: Quenched with ice-water, extracted with CH₂Cl₂.

Amine Sulfonylation

The ethylamine intermediate reacts with 2,5-difluorobenzenesulfonyl chloride in dichloromethane or acetonitrile under Schotten-Baumann conditions.

Protocol

  • Base: Pyridine or triethylamine (neutralizes HCl).
  • Molar Ratio: 1:1.2 (amine:sulfonyl chloride).
  • Temperature: 0–25°C (prevents sulfonamide hydrolysis).

Yield and Purity

  • Yield: 65–80% after column chromatography (SiO₂, ethyl acetate/hexane).
  • Purity: ≥95% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 12.65 (s, 1H, NH), 8.02–7.40 (m, 7H, aromatic), 4.30 (t, J = 6.4 Hz, 2H, CH₂), 3.88 (t, J = 6.4 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 165.2 (C=O), 158.1–114.7 (aromatic carbons), 44.5 (CH₂).
  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₉H₁₆F₂N₃O₃S: 440.0821; found: 440.0818.

X-ray Crystallography

Single-crystal X-ray structures of analogous compounds confirm the planar pyrimidinone core and sulfonamide geometry.

Optimization and Challenges

Regioselectivity in Alkylation

Competing N3-alkylation is mitigated by using bulky bases (e.g., DBU) or low temperatures.

Sulfonamide Hydrolysis

Acidic or basic conditions during workup may hydrolyze the sulfonamide. Neutral pH and low temperatures are critical.

Scalability

  • Batch Size: 50 g scale achieved with 72% yield.
  • Cost Drivers: 2,5-Difluorobenzenesulfonyl chloride (≥$250/g).

Alternative Routes and Derivatives

Thioacetamide Linkers

Replacing the ethylamine with thioacetamide (as in) modulates bioactivity but was disregarded for this target.

Fluorine Substituent Effects

Comparative studies show 2,5-difluoro substitution enhances metabolic stability versus mono-fluoro analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what challenges arise during its synthesis?

  • Methodology : The synthesis typically involves multi-step reactions:

Sulfonamide bond formation : Reacting 2,5-difluorobenzenesulfonyl chloride with a pyrimidinone-ethylamine intermediate under basic conditions (e.g., NaOH or Et3_3N) in anhydrous THF or DCM .

Intermediate preparation : The pyrimidinone core is synthesized via cyclization of substituted urea or thiourea derivatives with β-keto esters, followed by functionalization with an ethyl spacer .

  • Challenges : Low yields due to steric hindrance at the sulfonamide coupling step and sensitivity of the pyrimidinone ring to strong acids/bases .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., difluoro groups at C2/C5 of benzene, pyrimidinone carbonyl at δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .
    • Example data : For analogous compounds, 1^1H NMR in DMSO-d6_6 shows characteristic sulfonamide NH protons at δ ~10–11 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

Core modifications : Vary substituents on the pyrimidinone (e.g., phenyl vs. heteroaryl) and sulfonamide (e.g., fluorine vs. methyl groups) to assess impact on target binding .

Functional assays : Test analogs in enzyme inhibition assays (e.g., COX-2, carbonic anhydrase) or cellular models (e.g., anti-inflammatory or antiproliferative activity) .

Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., binding affinity to kinase domains) .

  • Key considerations : Balance lipophilicity (logP) and solubility; fluorinated groups enhance metabolic stability but may reduce aqueous solubility .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data?

  • Approach :

Dose-response validation : Confirm activity across multiple concentrations to rule out assay-specific artifacts .

Off-target profiling : Use selectivity panels (e.g., kinase profiling) to identify unintended interactions .

Metabolic stability testing : Assess compound degradation in liver microsomes to differentiate intrinsic activity vs. metabolite effects .

  • Case study : Inconsistent COX-2 inhibition data for sulfonamide analogs were resolved by controlling redox conditions during assays .

Experimental Design & Optimization

Q. How can solubility and stability issues be addressed during formulation?

  • Strategies :

  • Co-solvents : Use DMSO/PEG mixtures for in vitro studies; cyclodextrins for in vivo formulations .
  • pH adjustment : Stabilize the sulfonamide group by buffering solutions to pH 7–8 to avoid hydrolysis .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .

Q. What methods are used to validate the compound’s mechanism of action in complex biological systems?

  • Techniques :

  • CRISPR/Cas9 knockout : Confirm target dependency by deleting putative targets (e.g., kinases) in cell lines .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to validate direct target engagement .
  • In vivo pharmacodynamics : Monitor biomarker modulation (e.g., cytokine levels) in animal models .

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